molecular formula C8H9BrFN B13294602 (1R)-1-(3-Bromophenyl)-2-fluoroethanamine

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine

Cat. No.: B13294602
M. Wt: 218.07 g/mol
InChI Key: LQLVPMKRMRYDGN-QMMMGPOBSA-N
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Description

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is an organic compound that features a bromophenyl group and a fluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine typically involves the reaction of 3-bromobenzaldehyde with a fluorinated amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethanone derivatives, while reduction can produce fluoroethanol derivatives.

Scientific Research Applications

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine
  • (1R)-1-(3-Iodophenyl)-2-fluoroethanamine
  • (1R)-1-(3-Methylphenyl)-2-fluoroethanamine

Uniqueness

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is unique due to the presence of both a bromine atom and a fluorine atom, which can significantly influence its reactivity and interactions compared to similar compounds. The specific stereochemistry also plays a crucial role in its biological activity and applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1R)-1-(3-bromophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m0/s1

InChI Key

LQLVPMKRMRYDGN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CF)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CF)N

Origin of Product

United States

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